molecular formula C8H7N2NaO2 B13765875 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, sodium salt CAS No. 63589-07-1

3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, sodium salt

Cat. No.: B13765875
CAS No.: 63589-07-1
M. Wt: 186.14 g/mol
InChI Key: VHYNKARLJCQMHI-UHFFFAOYSA-M
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Description

3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, sodium salt is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its pyridine ring, which is substituted with a nitrile group, hydroxyl group, and methyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, sodium salt typically involves the hydrogenation of pyridine derivatives. One common method is the hydrogenation of 3-cyano-4-methyl-6-hydroxy-2-pyridone under specific reaction conditions, including the use of hydrogen gas and a suitable catalyst . The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems allows for efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, sodium salt has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The hydroxyl and methyl groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, sodium salt is unique due to its specific substitution pattern and the presence of the sodium salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

63589-07-1

Molecular Formula

C8H7N2NaO2

Molecular Weight

186.14 g/mol

IUPAC Name

sodium;5-cyano-1,4-dimethyl-6-oxopyridin-2-olate

InChI

InChI=1S/C8H8N2O2.Na/c1-5-3-7(11)10(2)8(12)6(5)4-9;/h3,11H,1-2H3;/q;+1/p-1

InChI Key

VHYNKARLJCQMHI-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=O)N(C(=C1)[O-])C)C#N.[Na+]

Origin of Product

United States

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